![molecular formula C23H20F3N7O B2633567 (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 920225-66-7](/img/structure/B2633567.png)
(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone
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Overview
Description
The compound is a derivative of 1,2,4-triazolo[4,5-d]pyrimidine, a heterocyclic compound that has been widely used in medicinal chemistry due to its diverse biological activities . It has been synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Synthesis Analysis
The synthesis of similar compounds has been reported to involve the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Copper-catalyzed 1,3 dipolar cycloaddition reaction has also been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of the compound is likely to be influenced by the choice of substituents on the triazolopyrimidine ring . The TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Chemical Reactions Analysis
The compound, being a derivative of 1,2,4-triazolo[4,5-d]pyrimidine, is likely to participate in a variety of chemical reactions. For instance, hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Scientific Research Applications
- Researchers have synthesized derivatives of this scaffold and evaluated their cytotoxicity against various cancer cell lines. Further studies could explore specific mechanisms of action and optimize their efficacy .
Anticancer Activity
Future Directions
The compound and its derivatives could be of interest in the development of new antibacterial agents, given the significant antibacterial activity exhibited by some 1,2,4-triazole derivatives . Further investigations could focus on improving the potency and selectivity of these compounds . Additionally, the compound could serve as a novel lead compound for the discovery of more triazolopyrimidine derivatives with improved anticancer potency and selectivity .
properties
IUPAC Name |
[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F3N7O/c1-15-2-8-18(9-3-15)33-21-19(29-30-33)20(27-14-28-21)31-10-12-32(13-11-31)22(34)16-4-6-17(7-5-16)23(24,25)26/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRYCHYWZKDBIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=C(C=C5)C(F)(F)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone |
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